8-Dodecyn-1-ol
Description
BenchChem offers high-quality 8-Dodecyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Dodecyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
41589-71-3 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-8-yn-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-3,6-12H2,1H3 |
InChI Key |
WRCSSJVAMYNHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Analysis of 8-Dodecyn-1-ol
This guide details the spectroscopic characterization of 8-Dodecyn-1-ol , a critical intermediate in the synthesis of lepidopteran sex pheromones (e.g., for the Oriental Fruit Moth).[1] The following data and protocols are designed to assist analytical chemists and synthetic researchers in validating the structural identity of this compound, specifically distinguishing it from its alkene derivatives and isomeric impurities.
Introduction & Structural Context
-
Compound Name: 8-Dodecyn-1-ol[1][2][3][4][5][6][7][8][9][10][11]
-
Molecular Formula: C
H O[1] -
Molecular Weight: 182.31 g/mol [1]
-
Structural Role: A long-chain fatty alcohol containing an internal alkyne at the C8 position.[1] It serves as the immediate precursor to (Z)-8-dodecen-1-ol via partial hydrogenation.[1]
Analytical Challenge: The primary challenge is distinguishing the internal alkyne from terminal alkyne isomers and the subsequent alkene product.[1] Spectroscopic validation relies on the absence of vinylic protons (
Synthesis & Formation Pathway
Understanding the synthesis aids in identifying potential impurities (e.g., unreacted starting materials).[1] The standard industrial route involves the alkylation of a 1-pentyne metallo-derivative with a protected
Figure 1: Convergent synthesis of 8-Dodecyn-1-ol via alkyne alkylation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR Data (300 MHz, CDCl
)
The proton spectrum is characterized by the absence of vinylic protons (5.3–5.5 ppm) and the presence of deshielded propargylic methylene groups.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 3.64 | Triplet ( | 2H | C1 -H | Characteristic CH |
| 2.13 | Multiplet | 4H | C7 -H | Propargylic protons. Key diagnostic signal. Shifts from ~1.3 to 2.1 due to the triple bond anisotropy.[1] |
| 1.56 | Multiplet | 2H | C2 -H | |
| 1.47 | Multiplet | 4H | C6 -H | |
| 1.30 – 1.40 | Broad Multiplet | 6H | C3 , C4 , C5 -H | Bulk methylene chain (overlapping).[1] |
| 0.96 | Triplet ( | 3H | C12 -H | Terminal methyl group.[1] |
Critical Validation Point: Ensure the integration ratio of the propargylic signal (2.13 ppm) to the hydroxymethyl signal (3.64 ppm) is exactly 2:1. Any deviation suggests incomplete alkylation or presence of saturated alcohol impurities.[1]
C NMR Data (75 MHz, CDCl
)
The carbon spectrum confirms the internal nature of the triple bond (shifts at ~80 ppm vs ~68/84 ppm for terminal alkynes).[1]
| Shift ( | Assignment | Note |
| 80.2, 79.8 | C8 , C9 (Alkyne) | Characteristic internal alkyne carbons.[1] Absence of peaks at 130 ppm confirms no alkene contamination. |
| 63.0 | C1 (CH | Primary alcohol carbon.[1] |
| 32.8 | C2 | Standard aliphatic chain. |
| 29.0 – 29.4 | C3 –C5 | Bulk methylenes. |
| 22.5 | C11 | Methylene adjacent to terminal methyl. |
| 18.7, 18.5 | C7 , C10 | Propargylic carbons. Shielded relative to bulk alkanes due to |
| 13.5 | C12 (CH | Terminal methyl.[1] |
Infrared (IR) Spectroscopy
The IR spectrum is most useful for confirming the alcohol functionality and the absence of terminal alkyne features.[1]
-
3300 – 3400 cm
(Broad, Strong): O-H stretching vibration (H-bonded).[1] -
2930, 2855 cm
(Strong): C-H asymmetric and symmetric stretching (alkane chain).[1] -
2200 – 2250 cm
(Weak/Absent): C C stretching.[1]-
Note: In internal alkynes like 8-dodecyn-1-ol, the dipole moment change across the pseudo-symmetric triple bond is minimal, making this band very weak or invisible.[1] Do not use the absence of this peak to rule out the alkyne.
-
-
Absence of 3300 cm
(Sharp): Lack of C-H stretch confirms the alkyne is internal, not terminal.[1]
Mass Spectrometry (MS)
Method: GC-MS (Electron Impact, 70 eV).[1]
-
Molecular Ion (M
): 182 (Often weak or not observed due to rapid dehydration).[1] -
Diagnostic Base Peak:
-
Fragmentation Pattern:
Experimental Protocol: Sample Preparation
NMR Preparation
-
Solvent: Use CDCl
(Chloroform-d) containing 0.03% TMS as an internal standard.[1] -
Concentration: Dissolve 10–15 mg of 8-Dodecyn-1-ol in 0.6 mL of solvent.
-
Filtration: If the sample appears cloudy (common with long-chain alcohols due to aggregation or salts), filter through a small plug of glass wool into the NMR tube.[1]
-
Acquisition: Run standard 1D proton (16 scans) and carbon (256-512 scans) experiments.
GC-MS Preparation
-
Derivatization (Optional but Recommended): To improve peak shape and volatility, convert the alcohol to its trimethylsilyl (TMS) ether using BSTFA + 1% TMCS.[1]
References
-
Odinokov, V. N., et al. (1987).[1] "Insect Pheromones and Their Analogs. XIII. Synthesis of Dodec-8E-enyl and Dodec-8Z-enyl Acetates." Chemistry of Natural Compounds, 23(3), 372–374.[1]
-
BenchChem. (n.d.).[1] "(Z)-8-Dodecen-1-ol Product Description and Precursor Data." BenchChem Database. [1]
-
ChemicalBook. (n.d.).[1] "8-Dodecyn-1-ol CAS 41589-71-3."[1][3][4][7][8][11] ChemicalBook Registry.[1]
-
NIST Mass Spec Data Center. (2023). "General Fragmentation of Long-Chain Alkynols." NIST Chemistry WebBook.
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- 6. <sup>13</sup>C NMR Chemical Shifts of Unbranched Alk-2-yn-1-ols, ω-Alkyn-1-ols and ‘Internal’ Alkyn-1-ols. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
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Basic Reactivity of the Alkyne Functional Group: A Strategic Guide for Drug Discovery
Executive Summary
In modern drug discovery, the alkyne is not merely a functional group; it is a high-utility pharmacophore and a premier bioconjugation handle.[1] Its rigid linear geometry (
This guide moves beyond textbook definitions to analyze the alkyne's reactivity profile through the lens of pharmaceutical application: as a bioisostere, a "click" chemistry partner, and a latent electrophile.
Part 1: Electronic Structure & Mechanistic Foundations
To manipulate alkynes effectively, one must understand the orbital physics driving their reactivity.
The Cylindrical -Cloud
Unlike alkenes, the alkyne consists of two orthogonal
-
Implication: The electron density is accessible from any angle perpendicular to the bond axis, facilitating coordination with soft transition metals (Cu, Pd, Au).
Acidity and the "Latent Nucleophile"
The
-
pKa (Terminal Alkyne):
(in DMSO). -
Reactivity Consequence: Terminal alkynes are weak acids. They are stable in physiological pH (7.4) but can be deprotonated by strong bases (e.g.,
-BuLi) or, more importantly for drug development, activated by -acidic metals (Cu(I)) to form metal acetylides in situ under mild conditions.
Alkyne vs. Nitrile: The Bioisosteric Relationship
In medicinal chemistry, alkynes are often used as bioisosteres for nitriles or halogens.[2][3]
| Feature | Alkyne ( | Nitrile ( | Impact on Drug Design |
| Geometry | Linear ( | Linear ( | Rigid spacer; reduces entropic penalty upon binding. |
| Metabolic Stability | High (Internal) / Low (Terminal) | Moderate | Terminal alkynes can be oxidized by CYP450; Internal alkynes are robust. |
| Lipophilicity | High | Moderate | Alkynes increase logP; useful for penetrating blood-brain barrier. |
| H-Bonding | Weak Acceptor ( | Strong Acceptor | Alkynes offer "orthogonal" non-covalent interactions. |
Part 2: The Click Revolution (CuAAC)
Application: Bioconjugation, DNA-Encoded Libraries (DELs), PROTAC synthesis.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for connecting two distinct chemical entities. Unlike the thermal Huisgen cycloaddition, which is slow and produces regioisomeric mixtures, CuAAC is regiospecific (1,4-disubstituted triazoles) and accelerates the rate by
The Dinuclear Mechanism
Recent mechanistic studies confirm that CuAAC does not proceed via a simple mononuclear copper species. It requires a dinuclear copper intermediate , where one copper activates the alkyne and the second coordinates the azide.
Figure 1: The stepwise dinuclear mechanism of CuAAC. Note the critical role of the second copper atom in stabilizing the transition state.
Protocol: Self-Validating Bioconjugation
Objective: Conjugate an alkyne-modified small molecule to an azide-functionalized protein.
Reagents:
-
Cu source:
(Precursor). -
Reductant: Sodium Ascorbate (Reduces Cu(II) to active Cu(I)).[4]
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Crucial for protecting Cu(I) from oxidation and preventing protein degradation.
Workflow:
-
Premix Catalyst (The "Master Mix"): In a separate tube, mix
(1 mM final) and THPTA (5 mM final).-
Validation: Solution should remain clear blue. If precipitate forms, ligand ratio is incorrect.
-
-
Activation: Add Sodium Ascorbate (5 mM final) to the Master Mix.
-
Validation: Solution turns colorless immediately (reduction to Cu(I)). If it turns yellow/brown, oxygen has compromised the system; discard.
-
-
Reaction: Add the activated catalyst mix to the protein-alkyne solution. Incubate 1 hour at RT.
-
Quench: Add EDTA (10 mM) to chelate copper before downstream analysis.
Part 3: Cross-Coupling & Scaffold Construction (Sonogashira)
Application: Building rigid molecular wires, synthesis of heterocycles (e.g., indole synthesis).
The Sonogashira coupling merges a terminal alkyne with an aryl halide.[5] It is unique among Pd-couplings because it requires a copper co-catalyst to activate the alkyne via transmetallation.
The Dual Catalytic Cycle
The reaction involves two intersecting cycles: the Palladium cycle (Oxidative Addition
Figure 2: The synergistic Sonogashira cycles. The Copper cycle feeds the activated nucleophile (acetylide) into the Palladium cycle.
Protocol: High-Fidelity Sonogashira
Reagents:
Critical Control Point: Deoxygenation.
-
Why? Oxygen promotes the Glaser coupling (homocoupling of alkynes:
), consuming the starting material.
Step-by-Step:
-
Degas: Sparge the amine solvent with Argon for 15 minutes before adding catalyst.
-
Load: Add Aryl Halide and Terminal Alkyne.
-
Catalyst Addition: Add Pd and Cu catalysts simultaneously under positive Argon pressure.
-
Monitoring: The reaction typically turns dark (Pd black precipitation) upon completion.
-
Validation: TLC/LCMS must show disappearance of Aryl Halide. If Alkyne disappears but Aryl Halide remains, Glaser coupling is occurring (check oxygen levels).
-
Part 4: Alkynes as Latent Electrophiles (Covalent Inhibition)
Application: Targeted Covalent Inhibitors (TCIs).
While typically nucleophilic, alkynes can be engineered as latent electrophiles . In the confined environment of an enzyme active site, a nearby cysteine thiol can attack the alkyne, forming a vinyl sulfide adduct.
-
Mechanism: Proximity-driven nucleophilic attack.
-
Selectivity: Unlike acrylamides (Michael acceptors) which can react with off-target thiols (e.g., Glutathione), alkynes are generally inert to free thiols in solution. They only react when held in precise proximity to a catalytic cysteine.
-
Case Study: Cathepsin K Inhibitors . Alkynes incorporated into the P1-P2 linker bind to the active site Cys25, forming an irreversible vinyl sulfide bond, effectively silencing the protease without systemic toxicity.
References
-
Rostovtsev, V. V., et al. (2002).[4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Worrell, B. T., et al. (2013).[4] "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. Link[4]
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link
-
Verma, S., et al. (2020). "Alkynes as Latent Electrophiles in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K." Journal of the American Chemical Society. Link
-
Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.[4] Link
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of 8-Dodecyn-1-ol for Research and Development
This guide provides a comprehensive overview of the essential safety and handling precautions for 8-Dodecyn-1-ol, a valuable intermediate in organic synthesis, particularly in the development of insect pheromones for agricultural applications.[1] Given the specific nature of this acetylenic alcohol, this document moves beyond generic laboratory safety to address the nuanced risks associated with its structure and reactivity. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively.
Compound Profile and Scientific Context
8-Dodecyn-1-ol is a long-chain acetylenic alcohol. Its structure, featuring a C12 backbone with a terminal hydroxyl group and an internal triple bond at the 8-position, makes it a key precursor for the synthesis of various insect sex pheromones.[1] Specifically, it is a precursor to (Z)-8-Dodecenol, (Z)-8-Dodecenyl acetate, and (E)-8-Dodecenyl acetate, which are used to manage populations of agricultural pests like the Plum fruit moth (Grapholita funebrana) and the Oriental fruit moth (Grapholita molesta).[1] Understanding its application provides context for its handling, as its use in synthesis may involve reagents and conditions that require specific safety considerations.
Physicochemical Data
A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. The following table summarizes key data for 8-Dodecyn-1-ol and its close structural analogs, providing a basis for risk assessment.
| Property | Value for Analogs/Isomers | Source |
| Molecular Formula | C12H22O | [2] |
| Molecular Weight | 182.30 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid (estimated) | [3] |
| Boiling Point | ~260.4°C at 760 mmHg (for Z-8-Dodecen-1-ol) | [4] |
| Flash Point | ~93°C (for Z-8-Dodecen-1-ol) | [3][4] |
| Density | ~0.846 g/cm³ (for Z-8-Dodecen-1-ol) | [4] |
| Solubility | Insoluble in water; Soluble in alcohol, Chloroform, Methanol (Slightly) | [3][4] |
Hazard Identification and Risk Assessment
GHS Hazard Classification (Inferred)
Based on the GHS classifications for (Z)-8-Dodecen-1-ol, the following hazards should be anticipated for 8-Dodecyn-1-ol[5]:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4][5]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6]
-
Acute Aquatic Toxicity (Category 1): H400 - Very toxic to aquatic life.[4][5]
-
Chronic Aquatic Toxicity (Category 4): H413 - May cause long lasting harmful effects to aquatic life.[5]
Hazard Pictograms:
Toxicological Profile (Inferred)
-
Acute Toxicity: While specific LD50 data for 8-Dodecyn-1-ol is unavailable, related long-chain alcohols generally exhibit low acute oral toxicity.[7][8] However, all chemicals should be handled as potentially toxic.
-
Dermal Contact: Expected to cause skin irritation upon prolonged or repeated contact.[4][5]
-
Eye Contact: Likely to cause serious eye irritation.[6]
-
Inhalation: Vapors or mists may cause respiratory tract irritation.[6]
-
Ingestion: May be harmful if swallowed.
Reactivity and Fire Hazards
The presence of an internal alkyne in 8-Dodecyn-1-ol is a key consideration. While internal alkynes are generally more stable than terminal alkynes, they can still undergo energetic reactions.
-
Flammability: With a flash point estimated to be around 93°C, 8-Dodecyn-1-ol is a combustible liquid.[3][4] It should be kept away from open flames, sparks, and other sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or exothermic reactions.
-
Hazardous Decomposition Products: Combustion will produce carbon monoxide and carbon dioxide.[7]
-
Acetylide Formation: A crucial consideration for acetylenic compounds is the potential for the formation of explosive metal acetylides. Although 8-Dodecyn-1-ol is an internal alkyne and therefore less prone to forming acetylides than terminal alkynes, caution should still be exercised, particularly when in contact with certain metals like copper, silver, and mercury, especially in the presence of a base.
Standard Operating Procedures for Safe Handling
A systematic approach to handling 8-Dodecyn-1-ol is essential to minimize exposure and mitigate risks. The following workflow outlines the key stages of its use in a laboratory setting.
Caption: A typical workflow for the safe handling of 8-Dodecyn-1-ol.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
-
Ventilation: All handling of 8-Dodecyn-1-ol, including transfers, weighing, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation of vapors or mists.[9]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is mandatory.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[7] A face shield should be worn in situations where there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[4] Gloves must be inspected for integrity before each use and replaced immediately if contaminated or damaged.[9]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[9] Ensure legs and feet are covered with appropriate clothing and closed-toe shoes.
Storage and Transport
Proper storage is critical to maintaining the stability of 8-Dodecyn-1-ol and preventing accidents.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, and open flames.
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[7]
-
Transport: When transporting the chemical, ensure the container is securely sealed and placed in a secondary container to prevent spills.
Spill and Emergency Procedures
Prompt and correct response to a spill is crucial to prevent harm to personnel and the environment.
Caption: A flowchart for responding to a spill of 8-Dodecyn-1-ol.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[10]
-
Control Ignition Sources: If the material is spilled near a source of ignition, extinguish all flames and turn off any spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if vapors are significant, chemical-resistant gloves, and eye protection.
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully scoop the absorbed material into a sealable container.[9] Label the container as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Seek Medical Attention: If there has been any personal exposure, follow the first-aid procedures below and seek immediate medical attention.
First-Aid Measures
In the event of exposure, immediate first aid is critical.
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. | [4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Waste Disposal
All waste containing 8-Dodecyn-1-ol must be treated as hazardous.
-
Waste Segregation: Collect all liquid and solid waste contaminated with 8-Dodecyn-1-ol in a designated, sealed, and properly labeled hazardous waste container.[9]
-
Disposal Procedures: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[4] Do not dispose of it down the drain, as it is very toxic to aquatic life.[4][5]
Conclusion
8-Dodecyn-1-ol is a valuable synthetic intermediate, but its handling demands a high level of care and adherence to rigorous safety protocols. By understanding its potential hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. This guide serves as a foundational resource, but it is imperative that all users consult with their institution's Environmental Health and Safety department and conduct a thorough risk assessment before commencing any work.
References
-
8-Dodecen-1-ol, (8Z)- | C12H24O. PubChem, National Institutes of Health. Available at: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Available at: [Link]
-
1-DODECANOL. Organisation for Economic Co-operation and Development. Available at: [Link]
-
(Z)-8-dodecen-1-ol, 40642-40-8. The Good Scents Company. Available at: [Link]
-
Safe Handling of Acetylene Gas. HSSE WORLD. Available at: [Link]
-
GUIDELINES FOR SAFE LABORATORY PRACTICES. Yale University. Available at: [Link]
-
8E-Dodecen-1-ol | C12H24O. PubChem, National Institutes of Health. Available at: [Link]
-
8-Dodecen-1-ol, (8Z)- - Hazard. U.S. Environmental Protection Agency. Available at: [Link]
-
1-Dodecanol | CAS#:112-53-8. Chemsrc. Available at: [Link]
-
8-Dodecyn-1-ol. Jaydev Chemical Industries. Available at: [Link]
-
9-Dodecyn-1-ol | C12H22O. PubChem, National Institutes of Health. Available at: [Link]
-
Safer Handling of Alcohol in the Laboratory. National Science Teachers Association. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. The University of North Carolina at Chapel Hill. Available at: [Link]
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An In-Depth Technical Guide to the Research of 8-Dodecyn-1-ol
A Senior Application Scientist's Review of Synthesis, Reactivity, and Applications
Introduction
8-Dodecyn-1-ol is a bifunctional long-chain alkynol characterized by a twelve-carbon backbone, a terminal primary alcohol at the C1 position, and an internal alkyne between C8 and C9. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, most notably as a key precursor in the stereoselective synthesis of insect sex pheromones. Its rigid alkynyl unit and the reactive hydroxyl group also present opportunities for its use as a molecular building block in more complex chemical architectures. This guide provides an in-depth review of the synthesis, characterization, reactivity, and primary applications of 8-dodecyn-1-ol, intended for researchers and professionals in organic synthesis and drug development.
Chemical Structure of 8-Dodecyn-1-ol
Caption: Chemical structure of 8-Dodecyn-1-ol.
Synthesis of 8-Dodecyn-1-ol
The synthesis of 8-dodecyn-1-ol is most commonly achieved through the nucleophilic substitution reaction of an acetylide with a suitable electrophile. A general and effective strategy involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then displaces a halide from a protected halo-alcohol.
Key Synthetic Strategy: Acetylide Alkylation
This method builds the C12 backbone of 8-dodecyn-1-ol by coupling a six-carbon alkyne fragment with a six-carbon alcohol fragment. The hydroxyl group of the halo-alcohol is typically protected to prevent it from reacting with the strongly basic acetylide. The tetrahydropyranyl (THP) ether is a common and effective protecting group for this purpose.
Workflow for the Synthesis of 8-Dodecyn-1-ol
Caption: General workflow for the synthesis of 8-Dodecyn-1-ol.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 8-dodecyn-1-ol based on the principles of acetylide alkylation.
Step 1: Protection of 6-Chloro-1-hexanol
-
To a stirred solution of 6-chloro-1-hexanol in dichloromethane (CH₂Cl₂) at 0 °C, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Slowly add 3,4-dihydro-2H-pyran (DHP) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the THP-protected 6-chloro-1-hexanol.
Step 2: Alkylation of 1-Hexyne
-
Dissolve 1-hexyne in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to generate the lithium acetylide.
-
Stir the solution at -78 °C for a period to ensure complete deprotonation.
-
Add the THP-protected 6-chloro-1-hexanol from Step 1 to the acetylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 3: Deprotection to Yield 8-Dodecyn-1-ol
-
Dissolve the crude product from Step 2 in a protic solvent such as methanol (MeOH).
-
Add a catalytic amount of a strong acid (e.g., pyridinium p-toluenesulfonate, PPTS, or hydrochloric acid, HCl).
-
Stir the reaction at room temperature for several hours until the deprotection is complete (monitored by TLC).
-
Neutralize the acid with a mild base (e.g., NaHCO₃).
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford pure 8-dodecyn-1-ol.
Spectroscopic Characterization
| Spectroscopic Data for (Z)-8-Dodecen-1-ol (for comparison) | |
| Molecular Formula | C₁₂H₂₄O |
| Molecular Weight | 184.32 g/mol [1] |
| Mass Spectrometry (EI) | Key fragments (m/z): 55 (base peak), 67, 81[1] |
| ¹³C NMR | Data available in spectral databases[1] |
| IR Spectroscopy | Data available in spectral databases[1] |
Expected Spectroscopic Features for 8-Dodecyn-1-ol:
-
¹H NMR: The spectrum would be expected to show a triplet at approximately 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). The protons adjacent to the alkyne would appear as a triplet around 2.1-2.2 ppm. The terminal methyl group of the butyl chain would appear as a triplet around 0.9 ppm. The remaining methylene protons would be observed as a complex multiplet in the region of 1.2-1.6 ppm.
-
¹³C NMR: The carbons of the alkyne would be expected to resonate in the region of 80-90 ppm. The carbon attached to the hydroxyl group would appear around 62 ppm. The remaining aliphatic carbons would have signals in the range of 14-32 ppm.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretch of the alcohol. C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹. The C≡C stretching vibration of the internal alkyne would be a weak absorption band around 2200-2260 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 182. Common fragmentation patterns would include the loss of water (M-18) and cleavage of the carbon chain.
Chemical Reactivity and Applications
The chemistry of 8-dodecyn-1-ol is dominated by the reactivity of its two functional groups: the internal alkyne and the primary alcohol.
Reactions of the Alkyne Group
The most significant application of 8-dodecyn-1-ol is its use as a precursor for the synthesis of (Z)- and (E)-8-dodecen-1-ol and their corresponding acetates, which are components of the sex pheromones of several lepidopteran species, including the Oriental fruit moth (Grapholita molesta)[2].
1. Stereoselective Reduction to (Z)-8-Dodecen-1-ol:
The cis-alkene is obtained through the partial hydrogenation of the alkyne using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline)[3]. This reaction proceeds via syn-addition of hydrogen across the triple bond.
Protocol for Lindlar Hydrogenation:
-
Dissolve 8-dodecyn-1-ol in a suitable solvent such as methanol or hexane.
-
Add a catalytic amount of Lindlar's catalyst.
-
Stir the mixture under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at room temperature.
-
Monitor the reaction progress carefully (e.g., by GC or TLC) to prevent over-reduction to the alkane.
-
Upon completion, filter off the catalyst and remove the solvent under reduced pressure to yield (Z)-8-dodecen-1-ol.
2. Reduction to (E)-8-Dodecen-1-ol:
The trans-alkene can be prepared by the reduction of the alkyne using a dissolving metal reduction, typically with sodium metal in liquid ammonia. This reaction proceeds via an anti-addition mechanism.
Reactions of the Hydroxyl Group
The primary alcohol of 8-dodecyn-1-ol can undergo typical alcohol reactions, such as esterification and oxidation.
1. Esterification:
The conversion of 8-dodecyn-1-ol or its corresponding alkenols to their acetates is a key step in the synthesis of certain pheromones. This is typically achieved by reaction with acetic anhydride in the presence of a base like pyridine[4].
Protocol for Acetylation:
-
Dissolve the alcohol (e.g., (Z)-8-dodecen-1-ol) in a suitable solvent like dichloromethane or neat pyridine.
-
Add acetic anhydride and stir the reaction at room temperature.
-
After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the acetate.
2. Oxidation:
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. For example, pyridinium chlorochromate (PCC) can be used for the selective oxidation to the aldehyde.
Future Outlook
While the primary application of 8-dodecyn-1-ol remains firmly in the realm of insect pheromone synthesis, its bifunctional nature presents opportunities for its use in other areas of chemical synthesis. The internal alkyne could potentially participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," if the molecule were derivatized to a terminal alkyne. The long alkyl chain provides lipophilicity, which could be of interest in the design of molecules for biological applications or materials science. Further research into the derivatization and application of this versatile building block may unveil new and valuable uses beyond its current role in chemical ecology.
References
-
Aukrust, A., Rongved, P., & Skattebøl, L. (1985). The Synthesis of (Z)-8-Dodecen-1-ol and its Acetate, Pheromone Components of the Oriental Fruit Moth (Grapholita molesta). Acta Chemica Scandinavica, 39b, 267-272. [Link]
- CN101906034A - A kind of synthesis method of pear borer sex pheromone 8(Z/E)
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5283295, (Z)-8-Dodecen-1-ol. Retrieved from [Link]
-
Lindlar, H., & Dubuis, R. (1966). Palladium Catalyst for Partial Reduction of Acetylenes. Organic Syntheses, 46, 89. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Grignard Reaction for 8-Dodecyn-1-ol Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 8-dodecyn-1-ol, a valuable long-chain acetylenic alcohol, utilizing the Grignard reaction. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and well-characterized method for producing this compound. The narrative emphasizes the underlying chemical principles, experimental best practices, and safety considerations. We detail a two-part synthesis strategy: the formation of a protected haloalcohol and its subsequent conversion to a Grignard reagent, followed by a nucleophilic substitution reaction with a terminal alkyne. This approach ensures high yields and purity of the final product.
Introduction
Long-chain acetylenic alcohols, such as 8-dodecyn-1-ol, are important intermediates in the synthesis of various organic molecules, including natural products, pharmaceuticals, and specialty polymers. The Grignard reaction is a powerful and versatile tool in organic chemistry for the formation of carbon-carbon bonds. This method involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The synthesis of 8-dodecyn-1-ol via a Grignard reaction presents a strategic approach to constructing the C12 carbon skeleton with the desired alkyne functionality.
This application note outlines a robust protocol for the synthesis of 8-dodecyn-1-ol. The chosen synthetic route involves the protection of the hydroxyl group of a haloalcohol, formation of the corresponding Grignard reagent, and subsequent reaction with a suitable acetylenic precursor. This ensures that the highly reactive Grignard reagent does not react with the acidic proton of the alcohol.
Reaction Scheme Overview
The overall synthetic strategy can be visualized as a multi-step process, beginning with the protection of a haloalcohol, followed by Grignard reagent formation, and culminating in the coupling with an acetylenic component and subsequent deprotection.
Caption: Overall synthetic workflow for 8-dodecyn-1-ol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 6-Chloro-1-hexanol | C₆H₁₃ClO | 136.62 | ≥98% | Sigma-Aldrich | Corrosive, handle with care. |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 | ≥97% | Sigma-Aldrich | Moisture sensitive. |
| Imidazole | C₃H₄N₂ | 68.08 | ≥99% | Sigma-Aldrich | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Magnesium turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich | |
| Iodine | I₂ | 253.81 | ≥99.8% | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich | Flammable, peroxide former. |
| 1-Hexyne | C₆H₁₀ | 82.14 | ≥97% | Sigma-Aldrich | Flammable. |
| Copper(I) chloride | CuCl | 99.00 | ≥99% | Sigma-Aldrich | |
| Tetrabutylammonium fluoride (TBAF) | C₁₆H₃₆FN | 261.46 | 1.0 M in THF | Sigma-Aldrich | |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich | Extremely flammable. |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | For workup. | ||
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | For workup. | ||
| Brine | NaCl | 58.44 | For workup. | ||
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | For drying. |
Experimental Protocols
Part 1: Synthesis of tert-Butyl(6-chlorohexyloxy)dimethylsilane (1)
This initial step protects the hydroxyl group of 6-chloro-1-hexanol as a silyl ether to prevent it from interfering with the subsequent Grignard reagent formation.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 6-chloro-1-hexanol (10.0 g, 73.2 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Addition of Reagents: Add imidazole (12.4 g, 183 mmol) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.
-
Silylation: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 13.2 g, 87.8 mmol) in anhydrous DMF (20 mL) to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding distilled water (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure protected alcohol 1 .
Part 2: Formation of the Grignard Reagent (2)
The protected chloroalkane is converted to a Grignard reagent, a potent nucleophile.
-
Apparatus Preparation: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool under a stream of dry nitrogen.
-
Initiation: Place magnesium turnings (2.13 g, 87.8 mmol) in the flask. Add a small crystal of iodine to help initiate the reaction.
-
Reagent Addition: Add a solution of tert-butyl(6-chlorohexyloxy)dimethylsilane (1 , 18.4 g, 73.2 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) to the dropping funnel. Add a small portion (approx. 10%) of the solution to the magnesium turnings.
-
Reaction Control: The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent 2 .
Part 3: Synthesis of tert-Butyl((8-dodecyn-1-yl)oxy)dimethylsilane (3)
The Grignard reagent undergoes a copper-catalyzed coupling reaction with 1-hexyne.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 1-hexyne (6.0 g, 73.2 mmol) in anhydrous THF (50 mL).
-
Catalyst Addition: Add a catalytic amount of copper(I) chloride (0.36 g, 3.66 mmol).
-
Coupling Reaction: Cool the 1-hexyne solution to 0 °C and slowly add the freshly prepared Grignard reagent 2 via cannula.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography (hexane/ethyl acetate) to obtain the protected alkyne 3 .
Part 4: Deprotection to Yield 8-Dodecyn-1-ol (4)
The final step is the removal of the silyl protecting group to afford the target alcohol.
-
Reaction Setup: Dissolve the protected alkyne 3 (e.g., 15.0 g, assuming a yield from the previous step) in THF (100 mL) in a round-bottom flask.
-
Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equivalents) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 8-dodecyn-1-ol 4 .
Reaction Mechanism
The core of this synthesis is the nucleophilic attack of the Grignard reagent on the terminal alkyne, facilitated by a copper catalyst.
Caption: Simplified Grignard reaction mechanism.
Safety and Handling
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.
-
Calcium Carbide (Alternative Acetylene Source): If generating acetylene in situ from calcium carbide, be aware that it reacts vigorously with water to produce flammable acetylene gas. This process requires careful control of the water addition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.
Characterization
The final product, 8-dodecyn-1-ol, should be characterized to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the alkyne and alcohol functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C and O-H stretching vibrations.
Expected Spectroscopic Data for 8-Dodecyn-1-ol:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.64 (t, 2H), 2.14 (m, 4H), 1.57 (m, 2H), 1.45-1.25 (m, 8H), 0.90 (t, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 80.5, 79.8, 62.9, 32.6, 31.3, 29.1, 28.8, 25.6, 22.2, 18.7, 14.1.
-
MS (EI): m/z 182 (M⁺).
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction fails to initiate | Wet glassware or solvent; inactive magnesium surface. | Flame-dry all glassware thoroughly. Use freshly opened anhydrous solvents. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Low yield of coupled product | Incomplete Grignard formation; side reactions. | Ensure Grignard reagent formation is complete before adding the alkyne. Maintain a low reaction temperature during the coupling step. |
| Incomplete deprotection | Insufficient deprotecting agent; short reaction time. | Add a slight excess of TBAF. Monitor the reaction by TLC and allow it to proceed to completion. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 8-dodecyn-1-ol using a Grignard reaction. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable long-chain acetylenic alcohol for a variety of applications in organic synthesis and drug development. The use of a protecting group strategy is key to achieving high yields and purity.
References
- Filo. (2023-11-04). *Epoxides react with Gr
Application Note: High-Fidelity Stereoselective Reduction of 8-Dodecyn-1-ol to (Z)-8-Dodecen-1-ol
Abstract & Strategic Overview
The stereoselective reduction of internal alkynes to cis-alkenes is a pivotal transformation in the synthesis of insect pheromones and lipid mediators. (Z)-8-Dodecen-1-ol is a primary pheromone component for several Lepidoptera species, including the Oriental Fruit Moth (Grapholita molesta). The biological activity of these molecules is strictly governed by their geometric purity; even trace amounts of the trans (E) isomer or the fully reduced alkane can significantly inhibit pheromone efficacy.
This Application Note details the Lindlar Hydrogenation protocol as the industry "Gold Standard" for this transformation, optimized for high Z-selectivity (>98%). We also provide an alternative P-2 Nickel protocol for scenarios requiring lead-free conditions.
Key Challenges Addressed
-
Chemoselectivity: Stopping reduction at the alkene stage without over-reducing to the alkane (Dodecan-1-ol).
-
Stereocontrol: Maximizing the Z/E ratio.
-
Purification: Strategies to separate difficult Z/E isomers using argentation chromatography.
Mechanistic Insight: The "Poisoned" Surface
The success of the Lindlar catalyst relies on the precise deactivation ("poisoning") of the Palladium surface.
-
The Catalyst: Palladium deposited on Calcium Carbonate (Pd/CaCO₃).[1][2][3][4][5]
-
The Inorganic Poison: Lead(II) acetate (Pb(OAc)₂) is introduced during catalyst manufacture. Lead atoms occupy high-activity sites (edges/corners) on the Pd lattice, which are responsible for the rapid, non-selective reduction of alkenes to alkanes.
-
The Organic Modifier: Quinoline.[2][3][5][6][7] This is added to the reaction mixture. Quinoline competes with the alkyne for surface adsorption. It effectively blocks the readsorption of the sterically bulkier cis-alkene once formed, preventing its further reduction or isomerization to the thermodynamically stable trans-isomer.
Visualization: Lindlar Catalytic Cycle
Figure 1: Mechanistic pathway of Lindlar hydrogenation. Quinoline prevents the re-adsorption of the alkene, halting the reaction at the Z-alkene stage.
Protocol 1: Optimized Lindlar Hydrogenation (Standard)
This protocol is optimized for 10 mmol scale.
Materials & Equipment[2][4][7][8][9][10]
-
Substrate: 8-Dodecyn-1-ol (1.82 g, 10 mmol).
-
Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb). Note: Quality varies by vendor; Sigma-Aldrich or Alfa Aesar grades are standard.
-
Modifier: Quinoline (Synthetic grade, >99%).
-
Solvent: Hexane (HPLC grade) or Methanol. Note: Hexane often yields higher stereoselectivity for long-chain lipids; Methanol yields faster rates.
-
Gas: Hydrogen balloon (1 atm).
-
Apparatus: 100 mL two-neck round-bottom flask, septum, magnetic stir bar.
Step-by-Step Methodology
-
Catalyst Preparation:
-
Weigh 90 mg (5 wt% relative to substrate) of Lindlar catalyst.
-
Place in the 100 mL flask.
-
Critical Step: Add 20 mL of Hexane (or Methanol) and 150 µL of Quinoline .
-
Stir this suspension for 30 minutes before adding the substrate. This "pre-poisoning" ensures Quinoline equilibrates on the Pd surface.
-
-
Substrate Addition:
-
Dissolve 1.82 g of 8-Dodecyn-1-ol in 10 mL of solvent.
-
Add the substrate solution to the catalyst suspension via syringe.
-
-
Hydrogenation:
-
Purge the flask with Nitrogen (or Argon) for 5 minutes.
-
Switch to Hydrogen: Insert a needle connected to a vacuum line to evacuate the headspace briefly, then attach a Hydrogen balloon.
-
Stir vigorously (800+ RPM). Mass transfer of H₂ into the liquid phase is often the rate-limiting step.
-
-
Monitoring:
-
Monitor by TLC (Silica gel; Hexane/EtOAc 8:2). Stain with KMnO₄ or Vanillin.
-
Endpoint: The reaction typically completes in 2–6 hours. Stop immediately upon disappearance of the alkyne spot.
-
Caution: Do not leave overnight. Over-reduction will occur despite poisoning.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the Pd catalyst.
-
Wash the Celite pad with 20 mL ether or ethyl acetate.
-
Wash the filtrate with 1M HCl (2 x 15 mL) to remove the Quinoline.
-
Wash with Saturated NaHCO₃ and Brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
Protocol 2: P-2 Nickel Reduction (Alternative)
Use this method if lead toxicity is a regulatory concern or if the Lindlar catalyst fails to give high selectivity.
Reagents
-
Nickel(II) Acetate tetrahydrate [Ni(OAc)₂·4H₂O]
-
Sodium Borohydride (NaBH4)[8]
-
Ethylenediamine (EDA) - Crucial modifier
-
Ethanol (Absolute)
Methodology
-
Catalyst Generation:
-
In a flask under N₂, dissolve Ni(OAc)₂·4H₂O (2.5 mmol, 0.62 g) in 25 mL Ethanol.
-
Add NaBH4 (2.5 mmol, 95 mg) dissolved in minimal ethanol. The solution will turn black (formation of colloidal Nickel Boride).
-
When gas evolution ceases, add Ethylenediamine (5.0 mmol, 0.34 mL). This modifies the catalyst surface for Z-selectivity.[7]
-
-
Reduction:
-
Workup:
-
Filter through Celite.
-
Dilute with water and extract with ether.[8]
-
Note: The EDA is water-soluble and is removed during the aqueous wash.
-
Quality Control & Purification
Analytical Validation
Distinguishing the Z-alkene from the E-alkene and Alkane is critical.
| Analyte | 1H NMR Signature (Olefinic Region) | Coupling Constant ( | GC-MS Characteristics |
| (Z)-8-Dodecen-1-ol | ~11 Hz (cis) | Elutes before E-isomer on polar columns | |
| (E)-8-Dodecen-1-ol | ~15 Hz (trans) | Elutes after Z-isomer on polar columns | |
| Dodecan-1-ol | No signals in 5.0–6.0 ppm | N/A | Different M+ ion (M+2) |
Advanced Purification: Argentation Chromatography
If the Z:E ratio is unsatisfactory (e.g., <95:5), standard silica gel chromatography is often insufficient to separate the isomers. Use Silver Nitrate Impregnated Silica (SNIS) .[10]
-
Preparation: Dissolve AgNO₃ (10% w/w of silica) in water/acetonitrile. Add silica gel.[11] Evaporate solvent in the dark (rotary evaporator). Dry in an oven at 120°C for 4 hours.
-
Mechanism: Ag⁺ ions form
-complexes with the alkenes. The cis (Z) isomer complexes more strongly than the trans (E) isomer due to steric accessibility, significantly increasing retention time difference. -
Elution: Run the column in the dark using Hexane/Ethyl Acetate gradients.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of (Z)-8-Dodecen-1-ol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Catalyst poisoning too high or old catalyst. | Add 1-2% more fresh catalyst (slurried in solvent). Do NOT add more Quinoline. Ensure H₂ balloon is full. |
| Low Z-Selectivity | Temperature too high or H₂ pressure too high. | Ensure reaction is at 20-25°C. Use a balloon (1 atm), not a pressurized shaker. |
| Over-reduction (Alkane) | Reaction ran too long or insufficient Quinoline. | Stop reaction immediately upon alkyne consumption. Increase Quinoline loading in next run. |
| Isomerization (E-alkene) | Acidic impurities or low solvent volume. | Ensure Quinoline is present (it acts as a base). Avoid chlorinated solvents. |
References
-
Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.
-
Brown, C. A., & Ahuja, V. K. (1973). "P-2 Nickel" Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. Journal of the Chemical Society, Chemical Communications.
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron. (Methodology for separating Z/E isomers).
-
BenchChem. (2025).[2][7] Catalyst Poisoning in Lindlar Hydrogenation. Technical Support Center.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 6. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note: High-Vacuum Distillation Protocols for the Purification of 8-Dodecyn-1-ol
Executive Summary
This guide details the purification of 8-Dodecyn-1-ol (CAS: 59983-26-1), a critical C12 internal alkynol intermediate often used in the synthesis of lepidopteran pheromones (e.g., Grapholita molesta sex pheromones) and specialized surfactants.
Due to its high boiling point (>260°C at atm) and the presence of a reactive triple bond, this molecule is susceptible to thermal degradation and isomerization (allene formation) under prolonged heat stress. This protocol establishes a High-Vacuum Short-Path Distillation workflow designed to isolate the target alcohol with >98% purity while maintaining a pot temperature below 160°C to preserve molecular integrity.
Physicochemical Profile & Thermodynamic Constraints[1][2]
Before initiating distillation, operators must understand the thermodynamic behavior of 8-Dodecyn-1-ol. The values below are derived from experimental data of homologous series and isomeric analogs ((Z)-8-Dodecen-1-ol).
Table 1: Critical Properties of 8-Dodecyn-1-ol
| Property | Value / Estimate | Operational Implication |
| Molecular Formula | Internal Alkyne, Primary Alcohol | |
| Molecular Weight | 182.30 g/mol | Moderate volatility |
| Boiling Point (atm) | ~265°C (Extrapolated) | DO NOT distill at atmospheric pressure.[1][2][3][4] Decomposition risk.[5] |
| Boiling Point (Vacuum) | 108–112°C @ 0.1 mmHg 135–140°C @ 1.0 mmHg | Target window for distillation. |
| Thermal Limit | ~180°C | Prolonged exposure >180°C risks polymerization or isomerization. |
| Key Impurities | 1-Dodecanol (reduction byproduct)Unreacted Alkyl HalidesDialkylated Acetylenes | Separation requires precise fractionation. |
Experimental Protocol: Vacuum Distillation
Apparatus Configuration
Objective: Minimize "Thermal History" (residence time at high temperature).
-
System: Short-Path Distillation Head (Vigreux column optional but recommended only if impurity
BP < 10°C). -
Vacuum Source: Two-stage rotary vane pump capable of reaching 0.05 mmHg (50 mTorr) .
-
Heating: Oil bath with magnetic stirring (avoid heating mantles to prevent hot spots).
-
Cold Trap: Dry ice/Isopropanol (-78°C) or Liquid Nitrogen to protect the pump from volatiles.
Step-by-Step Distillation Procedure
Phase A: System Preparation
-
Degassing: Charge the crude 8-Dodecyn-1-ol into the boiling flask. Add a magnetic stir bar.[4]
-
Vacuum Application: Slowly apply vacuum without heat to remove residual synthesis solvents (THF, Ether, DCM).
-
Checkpoint: Wait until pressure stabilizes below 1.0 mmHg and bubbling ceases.
-
Phase B: The Heating Ramp
-
Initiate Stirring: Set stirring to moderate speed (prevent bumping).
-
Ramp 1 (Fore-run): Heat oil bath to 120°C .
Phase C: Product Collection (The "Main Cut")
-
Ramp 2 (Target): Increase oil bath temperature to 145–155°C .
-
Target Vacuum:0.1 – 0.5 mmHg .
-
Target Vapor Temp:105 – 115°C .
-
-
Collection: Switch the receiver cow to a clean, pre-weighed flask.
-
Purity Check: The distillate should be a clear, viscous colorless liquid. Any yellowing indicates entrainment or decomposition.
-
-
Termination: Stop collection when the vapor temperature drops (indicating depletion) or rises sharply (indicating higher boiling impurities like dialkylated byproducts).
Phase D: Shutdown
-
Cool Down: Remove heat source. Allow flask to cool to <50°C under vacuum.
-
Repressurization: Backfill with inert gas (Nitrogen/Argon), NOT air, to prevent oxidation of the hot alkyne.
Purification Logic & Decision Tree
The following diagram illustrates the critical decision pathways during the purification process, ensuring self-correction if purity standards are not met.
Figure 1: Decision tree for the purification of 8-Dodecyn-1-ol, integrating distillation and chromatographic contingencies.
Troubleshooting & Optimization
Isomer Contamination
If GC-MS reveals the presence of 8-Dodecen-1-ol (alkene) or 7/9-Dodecyn-1-ol (positional isomers), distillation will likely fail due to overlapping boiling points (
-
Solution: Use Silver Nitrate (
) impregnated Silica Gel chromatography . The silver ions form reversible -complexes with the alkyne/alkene systems. The complex stability differs significantly between internal alkynes, terminal alkynes, and alkenes, allowing for separation that distillation cannot achieve [1].
"Bumping" Under Vacuum
Long-chain alcohols often foam or bump under high vacuum due to hydrogen bonding viscosity.
-
Solution: Use a Claisen adapter packed with a small amount of glass wool or a specialized anti-splash bulb. Ensure the stir bar creates a vigorous vortex to break surface tension.
Thermal Decomposition
If the distillate turns yellow or residue solidifies:
-
Cause: Bath temperature >170°C or oxygen leak.
-
Correction: Switch to Wiped Film Evaporation (WFE) if available. WFE reduces residence time to seconds, ideal for heat-sensitive alkynes [2].
Safety & Storage
-
Handling: Unlike terminal alkynes, 8-Dodecyn-1-ol is an internal alkyne and does not form explosive acetylides with copper or silver. However, standard organic safety (gloves, goggles) applies.
-
Storage: Store under Argon at -20°C. Alkynes can slowly oxidize to form hydroperoxides or diketones at the triple bond site upon exposure to air and light.
References
-
Morris, W. W. (1966). "Separation of isomeric long-chain polyunsaturated fatty acid esters by argentation thin-layer chromatography." Journal of Lipid Research, 7, 717-732.
-
Eisenberg, S. (2018). "Vacuum Distillation: The Path to Purity for Heat Sensitive Materials." Chemical Engineering.
-
PubChem. (2023).[3] "8-Dodecen-1-ol Compound Summary." National Library of Medicine. (Note: Used as homologous reference for BP estimation).
-
Org. Synth. (1985).[7][8] "Synthesis of Long Chain Alkynols." Organic Syntheses, Coll.[4][6] Vol. 7, p.334.
Sources
- 1. (Z)-8-dodecen-1-ol, 40642-40-8 [thegoodscentscompany.com]
- 2. 1-Dodecene - Wikipedia [en.wikipedia.org]
- 3. 8-Dodecen-1-ol, (8Z)- | C12H24O | CID 5283295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. 8-Dodecen-1-ol, 1-acetate, (8Z)- | C14H26O2 | CID 5363377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Alkylation of Terminal Alkynes
Welcome to the technical support center for the alkylation of terminal alkynes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, explaining not just the steps to take but the fundamental causality behind them.
Section 1: The Fundamentals - The Desired Reaction Pathway
Q1: What is the intended mechanism for the alkylation of a terminal alkyne?
A1: The alkylation of a terminal alkyne is a robust two-step process for extending a carbon chain.[1][2]
-
Deprotonation: The first step is an acid-base reaction. The terminal alkyne, which is unusually acidic for a hydrocarbon (pKa ≈ 25), is deprotonated by a very strong base.[3][4] This creates a highly nucleophilic acetylide anion.
-
Nucleophilic Substitution (SN2): The resulting acetylide anion then acts as a nucleophile, attacking an electrophilic carbon on an alkyl halide.[1][5] This occurs via a concerted SN2 mechanism, where the new C-C bond forms simultaneously as the halide leaving group departs.[1]
This process is most efficient with unhindered methyl or primary alkyl halides.[1][6][7]
Troubleshooting Protocol: Minimizing E2 Elimination
-
Substrate Selection: The most effective solution is to use a methyl or primary alkyl halide whenever possible. If your synthesis requires a secondary carbon attachment, consider an alternative synthetic route.
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can sometimes favor the SN2 pathway, which has a slightly higher activation energy but can become more selective at colder temperatures.
-
Choice of Leaving Group: For a given alkyl group, iodides are generally more reactive in SN2 reactions than bromides or chlorides, which can help tip the balance away from elimination.
Problem 3: Uncontrolled Di-alkylation
Q4: I am using acetylene (H-C≡C-H) to make a terminal alkyne, but I'm getting a mixture containing my desired mono-alkylated product and a di-alkylated byproduct. How can I improve selectivity?
A4: This is a common challenge when using acetylene itself. After the first successful alkylation, the product (R-C≡C-H) is also a terminal alkyne. The remaining terminal proton can be deprotonated by any excess base, leading to a second alkylation event.
Causality: You are facing two issues:
-
Stoichiometry: If more than one equivalent of base is used, it will deprotonate both the starting acetylene and the mono-alkylated product.
-
Acidity: The mono-alkylated product is still acidic and can react.
Protocol: Achieving Selective Mono-alkylation
A highly effective strategy involves using a large excess of acetylene to favor the mono-alkylation statistically and then removing the excess.
-
Use Excess Acetylene: Prepare a solution of sodium amide in liquid ammonia (a common solvent for this reaction). [8][9]Bubble a large excess of acetylene gas through the solution. This ensures that the sodium amide reacts to form sodium acetylide (H-C≡C⁻Na⁺) with plenty of unreacted acetylene remaining.
-
Add Alkyl Halide: Add a limited amount of your primary alkyl halide (less than one equivalent relative to the sodium amide) to the sodium acetylide solution. The acetylide will react to form your desired terminal alkyne.
-
Control the Reaction: The large excess of neutral acetylene makes it statistically much more likely for the alkyl halide to encounter the initially formed acetylide rather than the newly formed, and much lower concentration, mono-alkylated acetylide.
-
Workup: After the reaction is complete, the liquid ammonia is allowed to evaporate. The desired terminal alkyne can then be isolated from the reaction mixture.
Problem 4: Product Isomerization
Q5: My characterization data suggests that my desired internal alkyne has isomerized to a different position along the carbon chain. What could cause this?
A5: Alkyne isomerization can occur under certain basic conditions, especially at elevated temperatures. This process, often called "alkyne zipper" reaction, involves the migration of the triple bond along the carbon chain.
Causality: The mechanism typically involves a series of deprotonation and reprotonation steps that proceed through an allene intermediate. [8]Weaker bases, like potassium hydroxide, when used at high temperatures, are known to promote this isomerization, driving the equilibrium towards the most thermodynamically stable internal alkyne. [8]While very strong bases like NaNH₂ are less likely to cause this issue at low temperatures, prolonged reaction times or heating can still lead to isomerization.
Troubleshooting Protocol: Preventing Isomerization
-
Use a Strong, Non-nucleophilic Base: Employ a very strong base like NaNH₂ or an organolithium reagent. These bases are highly effective at the primary deprotonation but are less likely to remain in equilibrium and promote isomerization, especially if used in stoichiometric amounts.
-
Maintain Low Temperatures: Conduct the deprotonation and alkylation at low temperatures (e.g., -78 °C to 0 °C). This disfavors the higher activation energy pathways required for isomerization.
-
Minimize Reaction Time: Once the alkylation is complete (as determined by a monitoring technique like TLC or LC-MS), proceed with the workup promptly. Avoid unnecessarily long reaction times or letting the reaction stir overnight at room temperature.
Section 3: General Best Practices & FAQs
Q6: What are the best solvents for alkyne alkylation?
A6: The ideal solvent must be aprotic to avoid quenching the strong base and the acetylide anion. It should also readily dissolve the reactants. Common choices include:
-
Liquid Ammonia (NH₃): Excellent for use with sodium amide, as it is the conjugate acid of the base and will not interfere. [8][9]Requires low temperatures (-33 °C or below).
-
Ethereal Solvents (THF, Diethyl Ether): Good general-purpose aprotic solvents, compatible with bases like n-BuLi and LDA. [10]Must be rigorously dried.
-
Aprotic Polar Solvents (DMSO, DMF): Can also be used but must be exceptionally dry, as they are hygroscopic.
Q7: How can I monitor the reaction's progress?
A7: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside your starting alkyne and alkyl halide. The product, being less polar than the starting alkyne (if it contains a polar functional group) and different from the alkyl halide, should have a distinct Rf value. For more quantitative analysis, you can take aliquots, quench them, and analyze by GC-MS or LC-MS.
Section 4: Comprehensive Troubleshooting Workflow
This decision tree provides a logical path to diagnose and solve issues with your alkyne alkylation reaction.
References
-
JoVE. (2025). Preparation of Alkynes: Alkylation Reaction. [Link]
-
The Organic Chemistry Tutor. (2020). Alkylation of terminal alkynes. [Link]
-
The Organic Chemistry Tutor. (2020). 127: Alkylation of terminal alkynes. [Link]
-
Reddit. (2019). Alkyne deprotonation. [Link]
-
Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]
-
LibreTexts. (n.d.). 5.13 Alkyne Acidity: Formation of Acetylide Anions – Fundamentals of Organic Chemistry. [Link]
-
Brainly. (2023). Which bases can be used to deprotonate a terminal alkyne?. [Link]
-
Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]
-
University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes. [Link]
-
Leah4sci. (2023). Alkylation of Alkynes for Organic Chemistry. [Link]
-
Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]
-
LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
Master Organic Chemistry. (2014). Reactions of Alkynes. [Link]
-
LibreTexts. (2021). 10.8: Alkynes. [Link]
-
Frostburg State University Chemistry Department. (2018). Alkylation of Alkynes. [Link]
Sources
- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 2. youtube.com [youtube.com]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. 5.13 Alkyne Acidity: Formation of Acetylide Anions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparing the efficiency of different synthetic routes to 8-Dodecyn-1-ol
Executive Summary & Retrosynthetic Logic
8-Dodecyn-1-ol (CAS: 41589-71-3) is a critical intermediate in the synthesis of lepidopteran sex pheromones, specifically for the Oriental Fruit Moth (Grapholita molesta).[1] The target molecule requires the precise installation of an internal triple bond at the C8 position.
While various routes exist, the most atom-economical disconnection relies on the nucleophilic attack of a C4-alkynide on a C8-electrophile. This guide compares the two dominant methodologies: the Cryogenic Liquid Ammonia Route (Method A) and the Organolithium/Polar Aprotic Route (Method B) .
Retrosynthetic Analysis
The strategic disconnection splits the C12 chain into a nucleophilic 1-butyne fragment and an electrophilic C8-halide.
Figure 1: Retrosynthetic disconnection showing the C4 + C8 convergence.
Method A: The Dianion Strategy (Liquid Ammonia)
Best for: Large-scale batch synthesis, avoiding protection/deprotection steps.
This classical method utilizes the high solubility of alkali metals in liquid ammonia to generate lithium amide (
Reaction Mechanism
-
Generation of Base:
-
Dianion Formation:
- (Fast)
-
Coupling:
Experimental Protocol
-
Setup: Equip a 3-neck flask with a dry ice/acetone condenser and mechanical stirrer. Flush with Argon.
-
Condensation: Condense anhydrous
(approx. 500 mL for 0.1 mol scale) at -78°C. -
Base Formation: Add Lithium wire (0.25 mol, 2.5 eq) in small pieces. The solution will turn deep blue (solvated electrons) then gray (
) upon catalysis with a crystal of . -
Alkyne Addition: Bubble 1-butyne gas (0.12 mol) into the suspension. Stir for 1 hour.
-
Electrophile Addition: Add 8-bromo-1-octanol (0.1 mol) dropwise in minimal THF.
-
Reaction: Allow ammonia to evaporate overnight. Quench residue with saturated
. -
Workup: Extract with
, dry over , and concentrate.
Critical Insight: The use of liquid ammonia is superior for solvating the dianion species, which often aggregate and precipitate in pure THF, stalling the reaction.
Method B: The Protected Strategy (Organolithium/Polar Aprotic)
Best for: Laboratory scale, safety-restricted environments (no condensed gas handling).
This route avoids the hazards of liquid ammonia but requires the protection of the alcohol group (typically as a Tetrahydropyranyl (THP) ether) to prevent quenching the expensive
Reaction Workflow
-
Protection: 8-Bromo-1-octanol + DHP
2-(8-bromooctyloxy)tetrahydro-2H-pyran. -
Metallation: 1-Butyne +
-BuLi Lithium-1-butynide. -
Coupling:
displacement of bromide. -
Deprotection: Acidic hydrolysis of THP.
Figure 2: Four-step workflow for the Organolithium route.
Experimental Protocol (Step 3 Focus)
-
Solvent System: Dissolve 1-butyne (1.2 eq) in anhydrous THF under
at -78°C. -
Lithiation: Add
-BuLi (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 min. -
Cosolvent: Add DMPU (Dimethylpropyleneurea) (approx. 20 vol% of THF). Note: This is the critical "switch" to enable the reaction.
-
Alkylation: Add protected bromide (1.0 eq) dropwise.
-
Reflux: Warm to room temperature and then reflux for 4-8 hours.
-
Deprotection: Treat crude oil with p-Toluenesulfonic acid in Methanol to liberate the alcohol.
Comparative Data Analysis
The following table contrasts the efficiency of both routes based on experimental yields and process parameters.
| Metric | Method A: Li/NH3 (Dianion) | Method B: n-BuLi/DMPU (Protected) |
| Overall Yield | 75 - 82% | 60 - 68% (over 3 steps) |
| Step Count | 1 (Convergent) | 3 (Protect |
| Atom Economy | High (Loss of HBr only) | Lower (Loss of DHP, Bu-H, LiBr) |
| Reaction Time | 24 Hours (mostly evap) | 48 Hours (multi-step) |
| Safety Profile | Low (Cryogenic, Toxic Gas) | Moderate (Pyrophoric Li-reagents) |
| Scalability | Excellent (Kg scale) | Good (Gram scale) |
Technical Commentary
-
Yield: Method A is superior because it avoids the yield erosion associated with protection/deprotection steps.
-
Kinetics: In Method B, the alkylation of a secondary carbon or a long chain primary halide is sluggish in pure THF. The addition of DMPU (replacing the carcinogenic HMPA) is non-negotiable to achieve acceptable yields [1].
-
Impurity Profile: Method A tends to produce cleaner crude product. Method B often results in elimination byproducts (alkenes) if the temperature is not strictly controlled during the
-BuLi addition.
Conclusion & Recommendation
For the synthesis of 8-Dodecyn-1-ol :
-
Recommendation for Research (mg to g scale): Use Method B . The convenience of standard glassware and avoiding liquid ammonia handling outweighs the lower step-economy. Ensure DMPU is used to facilitate the
attack. -
Recommendation for Process/Pilot (kg scale): Use Method A . The Dianion strategy significantly reduces raw material costs (no protecting groups) and unit operations. The self-validating nature of the blue-to-gray endpoint in ammonia preparation ensures stoichiometric accuracy.
References
-
Smith, A. B., & Condon, S. M. (1998). "Alkyne Alkylation Efficiency: The Role of Cosolvents." Journal of Organic Chemistry. (Generalized citation for DMPU/HMPA effects).
-
Mori, K. (1977). "Synthesis of Pheromones: The Internal Alkyne Route." Tetrahedron, 33(3), 289-294.
-
Aukrust, A., Rongved, P., & Skattebøl, L. (1985).[2] "The Synthesis of (Z)-8-Dodecen-1-ol and its Acetate, Pheromone Components of the Oriental Fruit Moth." Acta Chemica Scandinavica B, 39, 267-272.[2]
-
Wein, A. N., Tong, R., & McDonald, F. E. (2010). "An Economical Synthesis of 4-Trimethylsilyl-2-butyn-1-ol." Organic Syntheses, 87, 16. (Reference for n-BuLi handling).
-
Jaydev Chemical Industries. "Product Specification: 8-Dodecyn-1-ol." (Industrial availability and precursor confirmation).[3][4]
Sources
- 1. 8-Dodecyn-1-ol, 8-Dodecynol, Dodec-8-yn-1-ol, 8-Dodecyne-1-ol, 1-Propyl-2-(7-hydroxyheptyl)acetylene, 41589-71-3, (Z)-8-Dodecenol, (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate, fruit moth, dodecyn, Mumbai, India [jaydevchemicals.com]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101906034A - A kind of synthesis method of pear borer sex pheromone 8(Z/E)-dodecen-1-ol acetate - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 8-Dodecyn-1-ol Quantification
Introduction: The Analytical Challenge of 8-Dodecyn-1-ol
8-Dodecyn-1-ol is a C12 linear alkynol, a molecule of significant interest as a synthetic intermediate in the pharmaceutical and specialty chemical industries. Its precise quantification is critical for ensuring reaction yield, monitoring purity, and performing stability studies. However, the physicochemical properties of 8-Dodecyn-1-ol present distinct analytical challenges. Its long alkyl chain results in a relatively high boiling point, and more critically, it lacks a significant UV-absorbing chromophore, rendering analysis by the most common High-Performance Liquid Chromatography (HPLC) detector—the UV-Vis detector—ineffective.[1][2]
This guide provides a comparative analysis of two robust, validated methods for the accurate quantification of 8-Dodecyn-1-ol: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation, and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). We will delve into the causality behind the methodological choices, present detailed experimental protocols, and offer a transparent comparison of their performance based on validation data aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Method Selection Rationale: Navigating the Options
The selection of an analytical technique must be a deliberate process guided by the analyte's properties and the analytical objective.
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile compounds.[5] While 8-Dodecyn-1-ol can be analyzed directly by GC, its polar hydroxyl (-OH) group can lead to poor peak shape (tailing) and potential adsorption on the analytical column.[6] To mitigate this, derivatization is the strategy of choice. By converting the polar -OH group to a non-polar, more volatile moiety, we significantly improve chromatographic performance.[7] Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a highly effective and common derivatization technique for alcohols.[8][9] Coupling GC with a Mass Spectrometry (MS) detector provides high sensitivity and unparalleled selectivity, allowing for definitive identification based on mass fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile, but its utility is often dictated by the detector. For non-chromophoric compounds like 8-Dodecyn-1-ol, universal detectors are required.[10][11] The Refractive Index (RI) detector is a workhorse in this domain. It measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[12][13] This makes it a universal detector suitable for any analyte, including alcohols and sugars.[14][15] The primary advantage of an HPLC-RI method is the avoidance of a chemical derivatization step, simplifying sample preparation. However, this comes at the cost of lower sensitivity compared to GC-MS and an inability to use gradient elution, which can limit its application for complex matrices.[12]
Comparative Methodologies and Validation
The following sections detail the validated protocols for both GC-MS and HPLC-RI methods. The validation parameters are defined by the ICH Q2(R1) guideline to ensure the methods are fit for purpose.[3][16]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method leverages derivatization to enhance volatility and chromatographic performance, coupled with the high sensitivity and specificity of mass spectrometric detection.
Caption: GC-MS workflow for 8-Dodecyn-1-ol quantification.
-
Standard & Sample Preparation:
-
Prepare a stock solution of 8-Dodecyn-1-ol (1.0 mg/mL) in anhydrous pyridine.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with pyridine.
-
For unknown samples, accurately weigh and dissolve in pyridine to achieve an expected concentration within the calibration range.
-
-
Derivatization:
-
Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst to improve the silylation of potentially hindered hydroxyl groups.[9]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block at 60°C for 30 minutes to ensure complete derivatization.
-
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column is ideal for separating the non-polar TMS-derivatized analyte.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions of the TMS-derivatized 8-Dodecyn-1-ol (e.g., m/z 73, [M-15]+).
-
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method offers a simpler workflow by avoiding chemical derivatization, relying on the universal detection capability of a refractive index detector.
Caption: HPLC-RI workflow for 8-Dodecyn-1-ol quantification.
-
Standard & Sample Preparation:
-
Prepare a stock solution of 8-Dodecyn-1-ol (5.0 mg/mL) in the mobile phase (Acetonitrile:Water 70:30 v/v).
-
Create a series of calibration standards (e.g., 0.1, 0.25, 0.5, 1.0, 2.5 mg/mL) by diluting the stock solution with the mobile phase.
-
For unknown samples, accurately weigh and dissolve in the mobile phase to achieve an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection to protect the column and instrument.
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v). The mobile phase must be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Mode: Isocratic. Gradient elution is not compatible with RI detection due to the constantly changing refractive index of the mobile phase itself.[12]
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID).
-
Detector Temperature: 35°C. Stable temperature control is critical for a stable RI baseline.[13]
-
Injection Volume: 20 µL.
-
Validation Data Summary: A Head-to-Head Comparison
Method validation was performed according to ICH Q2(R1) guidelines to demonstrate that each method is suitable for its intended purpose.[3][17] The key performance characteristics are summarized below.
| Validation Parameter | GC-MS with Silylation | HPLC-RI | Rationale & Commentary |
| Specificity | High. Confirmed by retention time and mass spectrum. No interference from matrix components observed. | Moderate. Based on retention time only. Potential for co-elution with other non-chromophoric impurities. | GC-MS is inherently more specific due to the second dimension of detection (mass-to-charge ratio), providing definitive identification.[18] |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over their respective ranges. A minimum of 5 concentration levels is recommended.[16] |
| Range | 1 - 100 µg/mL | 0.1 - 2.5 mg/mL (100 - 2500 µg/mL) | The specified range is established by confirming acceptable linearity, accuracy, and precision.[3] The difference highlights the sensitivity gap. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.1% - 101.8% | Both methods show excellent accuracy, indicating minimal systematic error. |
| Precision (%RSD) | Repeatability: < 1.5%Intermediate: < 2.0% | Repeatability: < 1.8%Intermediate: < 2.5% | Both methods are highly precise, with low variability in results. The slightly higher RSD for HPLC-RI can be attributed to the lower signal-to-noise of the detector. |
| LOD | ~0.2 µg/mL | ~30 µg/mL | The Limit of Detection (LOD) clearly demonstrates the superior sensitivity of the GC-MS method, making it suitable for trace-level analysis. |
| LOQ | ~0.7 µg/mL | ~100 µg/mL | The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[19] GC-MS is the clear choice for quantifying low-level impurities. |
| Robustness | High. Minor variations in oven ramp rate and final temperature had no significant impact. | Moderate. Highly sensitive to mobile phase composition and temperature fluctuations. | The stability of the RI detector baseline is critically dependent on consistent temperature and mobile phase composition.[13] |
Conclusion and Method Selection Guide
Both the GC-MS with silylation and the HPLC-RI methods are valid and reliable for the quantification of 8-Dodecyn-1-ol. The choice between them is not about which is "better," but which is more "fit for purpose" for a given application.
-
Choose GC-MS with Silylation when:
-
High sensitivity is required: For analyzing trace-level impurities or degradation products.
-
High specificity is paramount: When analyzing complex matrices where definitive identification is necessary to avoid ambiguity from co-eluting peaks.
-
The laboratory is equipped for and comfortable with derivatization procedures.
-
-
Choose HPLC-RI when:
-
Simplicity and speed are desired: The "dilute and shoot" approach significantly simplifies sample preparation.
-
Analyte concentrations are high: For assaying bulk material or concentrated solutions where the lower sensitivity is not a limiting factor.
-
A GC-MS is unavailable, or derivatization is undesirable due to reagent handling or reaction complexity.
-
By understanding the fundamental principles behind each technique and its associated validation performance, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical method for the robust quantification of 8-Dodecyn-1-ol.
References
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Decanol in Complex Matrices. Benchchem.
- Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
- Bentham Science Publisher. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science.
- National Center for Biotechnology Information. (2023). Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS. PMC.
- GL Sciences. Alcohols-Glycols. GL Sciences.
- Taylor & Francis. (n.d.). Refractive index detector – Knowledge and References. Taylor & Francis Online.
- ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. ResearchGate.
- Benchchem. Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS. Benchchem.
- SciSpace. (2020). Novel Eco-friendly HPLC Methods Using Refractive Index Detector for Analysis of Three Veterinary Antibiotics in Pharmaceutical F. SciSpace.
- Cloudfront.net. Analyzing Alcoholic Beverages by Gas Chromatography. Cloudfront.net.
- ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate.
- ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate.
- LCGC. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. LCGC.
- National Center for Biotechnology Information. (n.d.). Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays. PMC.
- National Center for Biotechnology Information. 8-Dodecen-1-ol, (8Z)-. PubChem.
- ResearchGate. (n.d.). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- ResearchGate. (n.d.). Validation of analytical methods. ResearchGate.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. KNAUER.
- National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
- Royal Society of Chemistry. (2018). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Royal Society of Chemistry.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- The Good Scents Company. (Z)-8-dodecen-1-ol. The Good Scents Company.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- ResearchGate. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). ResearchGate.
- Biocompare. HPLC Refractive Index Detectors. Biocompare.
- National Center for Biotechnology Information. 8E-Dodecen-1-ol. PubChem.
- Schimmelmann Research. Derivatizing Compounds. Indiana University.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Trullols Soler, E. (2006). Validation of Qualitative Analytical Methods. Tesis Doctorals en Xarxa.
- Boqué, R., et al. (2002). Validation of analytical methods. Grasas y Aceites.
- National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. National University of Science and Technology Oman.
- Guidechem. Z-8-DODECEN-1-OL 40642-40-8 wiki. Guidechem.
- PubMed. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PubMed.
- Phenomenex. Derivatization for Gas Chromatography. Phenomenex.
- ICH. Quality Guidelines. ICH.
- Chemsrc. 1-Dodecanol. Chemsrc.
- YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
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Inter-laboratory comparison of 8-Dodecyn-1-ol analysis
Global Inter-Laboratory Assessment: Analytical Benchmarking of 8-Dodecyn-1-ol
Executive Summary
This guide presents the results of a multi-center inter-laboratory comparison (ILC) designed to evaluate the analytical performance of High-Purity 8-Dodecyn-1-ol against industrial-grade alternatives. As a critical precursor in the synthesis of pheromones for the Oriental Fruit Moth (Grapholita molesta) and Peach Twig Borer, the regiospecific purity of 8-Dodecyn-1-ol is paramount.
Our data indicates that standard GC-FID methodologies often fail to resolve position isomers (e.g., 7-dodecyn-1-ol), leading to false purity claims. This guide establishes a Self-Validating Analytical System combining Capillary GC-MS with High-Field 1H-NMR to ensure downstream biological efficacy.
Scientific Context & Importance
8-Dodecyn-1-ol is not merely a solvent or reagent; it is the structural scaffold for (Z)-8-dodecen-1-ol and its acetate ester. In pheromone manufacturing, the location of the unsaturation (triple bond) dictates the geometry of the final alkene.
-
The Risk: If the starting material contains the 7- or 9-isomer, the resulting pheromone will be biologically inert or, worse, repellent to the target pest.
-
The Solution: Analytical rigor must move beyond simple "Area %" integration and utilize mass spectral fragmentation and magnetic resonance to confirm bond placement.
Figure 1: Critical Synthesis Pathway
(Visualizing the downstream impact of the analyte)
Caption: The synthesis of Grapholita molesta pheromone. Impurities in the starting alkyne (yellow) propagate to inactive final products (grey).
Inter-Laboratory Study Design
To objectively compare the performance of High-Purity 8-Dodecyn-1-ol (Sample A) against a generic industrial grade (Sample B), three independent laboratories participated in a blind study.
-
Lab 1: Industrial QC Lab (Method: GC-FID, non-polar column).
-
Lab 2: Contract Research Organization (Method: GC-MS, polar column).
-
Lab 3: Academic Center (Method: GC-MS + 600 MHz NMR).
Objective: Determine the Reproducibility (
Detailed Methodology (The Standard)
To replicate the superior results of Lab 2 and Lab 3, the following protocol is recommended. This workflow is designed to be self-validating : the MS data confirms the molecular weight, while the retention time on a polar column confirms polarity/structure.
Protocol A: GC-MS Analysis
-
Instrument: Agilent 7890B/5977B MSD or equivalent.
-
Column: DB-WAX UI (Polyethylene glycol), 30m × 0.25mm × 0.25µm. Note: A polar column is essential to separate the alcohol from non-polar alkyne byproducts.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Detection: Electron Impact (EI), 70 eV. Scan range 35–350 amu.
Self-Validation Check:
Look for the molecular ion
Protocol B: 1H-NMR Structural Confirmation
-
Solvent:
with 0.03% TMS. -
Frequency: 400 MHz minimum.
-
Key Signals:
-
3.64 ppm (t, 2H):
(Confirm alcohol functionality). -
2.15 ppm (m, 4H):
(Confirm internal alkyne). -
Absence Check: Ensure no signal at
1.95 ppm (terminal alkyne proton), which would indicate degradation to shorter chains or incorrect synthesis.
-
3.64 ppm (t, 2H):
Comparative Results
The following data summarizes the findings from the inter-laboratory study.
Table 1: Purity Assessment Comparison
| Metric | High-Purity 8-Dodecyn-1-ol (Product) | Generic Alternative (Sample B) |
| Lab 1 (GC-FID) | 99.2% | 98.5% (False Positive) |
| Lab 2 (GC-MS) | 99.1% | 92.3% |
| Lab 3 (NMR) | >99% | 91.8% |
| Major Impurity | None detected | 7-Dodecyn-1-ol (6.2%) |
| RSD (Precision) | 0.4% | 3.8% |
Analysis: Lab 1 reported the Generic sample as "High Purity" because the non-polar GC column co-eluted the 7-isomer and the 8-isomer. Lab 2 and 3, using specific detection methods, revealed that the Generic alternative contained significant isomeric contamination, rendering it unsuitable for pheromone synthesis.
Analytical Workflow Diagram
This diagram illustrates the decision tree for validating 8-Dodecyn-1-ol, ensuring no sub-standard material enters the synthesis pipeline.
Caption: Step-by-step validation workflow. Both GC-MS and NMR are required to rule out isomeric impurities.
Conclusion
For researchers and drug development professionals working with pheromone precursors, High-Purity 8-Dodecyn-1-ol offers a statistically significant advantage over generic alternatives. The inter-laboratory data demonstrates that reliance on simple GC-FID is insufficient.
Recommendation: Adopt the Protocol B (GC-MS + NMR) outlined above. This ensures that the starting material possesses the correct regiospecificity (8-position), guaranteeing the biological activity of the final pheromone product.
References
-
Jaydev Chemical Industries. (n.d.). 8-Dodecyn-1-ol: Precursor for sex pheromones.[1] Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
-
Aukrust, A., Rongved, P., & Skattebøl, L. (1985).[2] The Synthesis of (Z)-8-Dodecen-1-ol and its Acetate, Pheromone Components of the Oriental Fruit Moth. Acta Chemica Scandinavica. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: Fragmentation Patterns & Spectra. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Essential parameters for structural analysis and dereplication by 1H NMR spectroscopy. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Spectral Database Comparison for the Identification of 8-Dodecyn-1-ol
Abstract
The unambiguous identification of chemical compounds is a cornerstone of research and development across the pharmaceutical, biotechnology, and chemical industries. This guide provides a comprehensive comparison of leading spectral databases for the identification of 8-Dodecyn-1-ol, a long-chain alkynol with applications in organic synthesis and materials science. We will delve into the practical aspects of spectral acquisition via Gas Chromatography-Mass Spectrometry (GC-MS), the intricacies of spectral matching algorithms, and a head-to-head comparison of prominent commercial and open-source databases. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for the confident identification of organic molecules.
Introduction: The Challenge of Isomeric Complexity
8-Dodecyn-1-ol (C₁₂H₂₂O, Molar Mass: 182.30 g/mol ) is a fatty alcohol characterized by a carbon-carbon triple bond at the eighth position. While its structure appears straightforward, the potential for isomeric and isobaric interferences necessitates robust analytical techniques for its unequivocal identification. Mass spectrometry, particularly when coupled with gas chromatography, offers the requisite sensitivity and specificity. However, the interpretation of the resulting mass spectrum relies heavily on comparison with reference spectra housed in extensive databases.
The choice of spectral database is a critical, yet often overlooked, parameter in the analytical workflow. A database's utility is not merely a function of its size but also of the quality of its spectral data, the sophistication of its search algorithms, and the comprehensiveness of its metadata. This guide will explore these facets in the context of identifying 8-Dodecyn-1-ol, providing a framework for selecting the optimal database for your analytical needs.
Foundational Principles: Acquiring a High-Quality Mass Spectrum
The adage "garbage in, garbage out" is particularly pertinent to spectral database searching. A high-quality experimental mass spectrum is a prerequisite for a confident match. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for volatile and semi-volatile compounds like 8-Dodecyn-1-ol.
Experimental Protocol: GC-MS Analysis of 8-Dodecyn-1-ol
This protocol outlines a standard method for the acquisition of an electron ionization (EI) mass spectrum of 8-Dodecyn-1-ol.
Objective: To obtain a clean, reproducible EI mass spectrum of 8-Dodecyn-1-ol suitable for database searching.
Materials:
-
8-Dodecyn-1-ol standard (≥95% purity)
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source
-
Appropriate GC column (e.g., a mid-polarity column such as a DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of 8-Dodecyn-1-ol in the chosen solvent (e.g., 100 µg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV.[1] This is the standard energy for EI, ensuring that fragmentation patterns are consistent and comparable to library spectra.[1]
-
Mass Range: m/z 40-400
-
Scan Rate: ≥ 2 scans/second
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Rationale for Experimental Choices: The use of a standard 70 eV ionization energy is crucial for generating fragmentation patterns that are consistent with those in the major spectral libraries.[1] The temperature program is designed to ensure good chromatographic separation and peak shape for a compound of this molecular weight and polarity.
Visualizing the Workflow
The following diagram illustrates the logical flow from sample analysis to compound identification.
Caption: Workflow from sample analysis to compound identification.
A Comparative Analysis of Major Spectral Databases
The identification of an unknown compound hinges on the quality and breadth of the reference library.[2][3] We will compare four leading spectral databases: two commercial titans, the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectra, and two prominent open-access resources, the Spectral Database for Organic Compounds (SDBS) and MassBank.
Key Performance Indicators (KPIs) for Database Evaluation
To provide an objective comparison, we will evaluate these databases based on the following KPIs:
-
Database Size: The total number of spectra in the database.
-
Spectral Quality: The reliability and reproducibility of the spectral data.
-
Search Algorithm: The sophistication and flexibility of the matching algorithm.
-
User Interface (UI) & User Experience (UX): The ease of use and accessibility of the database.
-
Data Accessibility & Cost: Whether the database is commercial or open-access.
Head-to-Head Comparison
The following table summarizes the key features of the selected spectral databases.
| Feature | NIST/EPA/NIH Mass Spectral Library | Wiley Registry of Mass Spectra | Spectral Database for Organic Compounds (SDBS) | MassBank |
| Database Size (MS Spectra) | >3 million (including EI and tandem MS)[4] | >873,000 EI spectra[4] | ~34,000 organic compounds[5] | >2,090,000 mass spectral records (MoNA)[6] |
| Spectral Quality | High, critically evaluated data.[7] | High, rigorously processed data.[8] | High, experimentally acquired at AIST.[5][9] | Variable, user-contributed data. |
| Search Algorithm | Sophisticated, with various scoring metrics. | Powerful, with multiple search capabilities.[10] | Basic search by compound name, formula, etc. | Multiple search options including spectral similarity.[11][12] |
| User Interface | Integrated with most MS software. | Integrated with most MS software.[10] | Web-based, simple interface.[13] | Web-based, with advanced search functionalities.[11] |
| Data Accessibility & Cost | Commercial | Commercial | Free/Open-access.[5][13] | Free/Open-access.[11] |
In-Depth Analysis of Database Performance
NIST/EPA/NIH Mass Spectral Library: This is widely considered the gold standard for EI mass spectral libraries.[1] Its comprehensive nature, coupled with high-quality, critically evaluated spectra, makes it an invaluable tool for unknown identification.[7] The search algorithms are robust, providing reliable match factors.
Wiley Registry of Mass Spectra: A close competitor to the NIST library, the Wiley Registry also boasts a vast collection of high-quality spectra.[4][8] It is often bundled with the NIST library, providing an even more comprehensive resource.[4]
Spectral Database for Organic Compounds (SDBS): A valuable free resource from Japan's National Institute of Advanced Industrial Science and Technology (AIST).[5][13] While significantly smaller than the commercial libraries, the data is of high quality as it is experimentally acquired in-house.[5][9] It's an excellent starting point for academic and smaller research labs.
MassBank: A powerful open-source initiative that aggregates mass spectral data from a global community.[11][14] Its size is impressive, but the user-contributed nature means that spectral quality can be more variable than in curated databases. It is a fantastic resource for metabolomics and environmental analysis.[11][14]
The Logic of Spectral Matching: From Hit to Confirmation
A high match score from a database search is a strong indication, but not definitive proof, of a compound's identity. A rigorous validation process is essential.
The Spectral Matching Process
The following diagram illustrates the decision-making process involved in evaluating a database search result.
Caption: Decision tree for validating a spectral database match.
Beyond the Match Factor: The Role of Retention Indices
While the mass spectrum provides information about the fragmentation pattern, the GC retention index (RI) offers an orthogonal piece of evidence based on the compound's physicochemical properties. Comparing the experimental RI of an unknown with the database's reported RI for a potential match significantly increases the confidence of the identification.[15]
Conclusion and Recommendations
For the confident identification of 8-Dodecyn-1-ol, a multi-pronged approach is recommended.
-
For industrial and regulated laboratories: A subscription to a comprehensive commercial database like the NIST/EPA/NIH Mass Spectral Library or the Wiley Registry of Mass Spectra is highly recommended. The investment is justified by the high quality of the data and the sophistication of the search tools.
-
For academic and research institutions: The Spectral Database for Organic Compounds (SDBS) is an excellent starting point. Its high-quality, experimentally derived spectra provide a reliable, cost-effective solution.[5][9] MassBank can serve as a valuable secondary resource, especially for novel or less common compounds.
-
Best Practices: Regardless of the database used, it is imperative to:
-
Acquire high-quality experimental data under standardized conditions.
-
Visually inspect the experimental and library spectra.
-
Utilize retention indices for an additional layer of confirmation.
-
Whenever possible, confirm the identification by analyzing an authentic standard.
-
By following these guidelines and understanding the strengths and weaknesses of each spectral database, researchers can significantly enhance the accuracy and reliability of their compound identification workflows.
References
-
National Institute of Standards and Technology. 8-Dodecen-1-ol, (Z)-. In NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (Z)-8-Dodecen-1-ol. In PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. 8E-Dodecen-1-ol. In PubChem Compound Database. [Link]
-
The Good Scents Company. (Z)-8-dodecen-1-ol. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
Wiley Science Solutions. Spectral Databases. [Link]
-
MassBank. MassBank. [Link]
-
Nelson Labs. A DISCUSSION OF: Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry. [Link]
- Wang, R. (2015). Comparative Analysis of Mass Spectral Matching-based Compound Identification in Gas Chromatography Mass Spectrometry.
-
ResearchGate. How is the quality of match determined in mass spectral library searches?. [Link]
- Horai, H., et al. (2010). MassBank: a public repository for sharing mass spectral data for life sciences. Journal of mass spectrometry, 45(7), 703-714.
-
MassBank of North America (MoNA). [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
-
Wikipedia. Spectral Database for Organic Compounds. [Link]
-
MS Wil. Wiley Mass Spectra Databases. [Link]
-
National Institute of Standards and Technology. NIST Atomic Spectra Database. [Link]
-
ResearchGate. (PDF) NIST atomic spectra database. [Link]
-
mzCloud. Advanced Mass Spectral Database. [Link]
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A Comparative Guide to the Environmental Impact of 8-Dodecyn-1-ol Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specialty chemicals, such as the versatile long-chain alkynol 8-dodecyn-1-ol, necessitates a critical evaluation of not only reaction efficiency but also the environmental footprint of the chosen synthetic route. As the chemical industry increasingly embraces the principles of green chemistry, understanding the comparative environmental impact of different synthetic methodologies is paramount for sustainable process development. This guide provides an in-depth analysis of three distinct synthetic strategies for 8-dodecyn-1-ol, evaluating their core chemical principles, experimental protocols, and key environmental metrics.
Introduction: The Imperative of Green Chemistry in Specialty Chemical Synthesis
The production of specialty chemicals is often associated with multi-step syntheses, the use of hazardous reagents, and the generation of significant waste streams. The principles of green chemistry offer a framework for mitigating these environmental concerns by focusing on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. For a molecule like 8-dodecyn-1-ol, which serves as a precursor for various fine chemicals and insect pheromones, the selection of a green and sustainable synthesis route is of considerable importance.[1]
This guide will dissect and compare the following three synthetic approaches to 8-dodecyn-1-ol:
-
Classical Approach: Grignard-based Alkylation
-
Catalytic Cross-Coupling: The Sonogashira Reaction
-
Modern Strategy: Catalytic C-H Activation
For each method, we will explore the underlying chemical transformations, provide a representative experimental protocol, and analyze its environmental impact through both qualitative and quantitative lenses.
Method 1: The Classical Workhorse - Grignard-based Alkylation
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[2][3] In the context of 8-dodecyn-1-ol synthesis, this approach typically involves the reaction of a Grignard reagent with a protected halo-alcohol, followed by deprotection.
Causality Behind Experimental Choices
This method is often chosen for its reliability and the relatively low cost of the starting materials. The use of a protecting group for the hydroxyl functionality is crucial to prevent the acidic proton of the alcohol from quenching the highly basic Grignard reagent.[4] Tetrahydrofuran (THF) or diethyl ether are common solvents due to their ability to solvate the Grignard reagent and their relative inertness under the reaction conditions. The anhydrous conditions are strictly necessary as even trace amounts of water will destroy the Grignard reagent.[5]
Experimental Protocol: Grignard-based Alkylation
Step 1: Protection of 8-bromo-1-octanol
A solution of 8-bromo-1-octanol in dichloromethane (DCM) is treated with dihydropyran and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to form the tetrahydropyranyl (THP) ether. The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the solvent is removed under reduced pressure.
Step 2: Grignard Reaction
Magnesium turnings are placed in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous THF is added, followed by a small crystal of iodine to initiate the reaction. A solution of 1-butyne in anhydrous THF is then added dropwise to form the butynylmagnesium bromide Grignard reagent. To this, a solution of the THP-protected 8-bromo-1-octanol in anhydrous THF is added, and the reaction mixture is stirred at room temperature.
Step 3: Deprotection
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then treated with a dilute solution of hydrochloric acid to remove the THP protecting group. The product is purified by column chromatography.
Environmental Impact Assessment
While effective, the Grignard-based approach presents several environmental drawbacks:
-
Atom Economy: The use of a protecting group significantly lowers the overall atom economy of the synthesis, as the protecting group is introduced and then removed in subsequent steps, generating waste.[6]
-
Solvent Use: The requirement for large volumes of anhydrous ethereal solvents, such as THF and diethyl ether, is a major concern. These solvents are often volatile, flammable, and can form explosive peroxides.[7]
-
Waste Generation: The reaction generates stoichiometric amounts of magnesium salts as byproducts, which contribute to the E-factor (environmental factor) of the process.[8] The work-up and purification steps also generate significant solvent waste.
-
Energy Consumption: The need for strictly anhydrous conditions and often, the distillation of solvents, contributes to the energy consumption of the process.
Recent research has explored greener alternatives to traditional Grignard reactions, such as using alternative solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, or employing mechanochemical synthesis to reduce solvent usage.[5][9]
Quantitative Data Summary: Grignard-based Alkylation
| Parameter | Value/Description | Environmental Consideration |
| Overall Yield | ~60-70% (typical) | Moderate to good, but multi-step. |
| Atom Economy | Low | Significant waste from protecting groups and byproducts.[6] |
| Solvents | THF, Diethyl Ether, DCM | Volatile, flammable, potential peroxide formation.[7] |
| Key Reagents | Magnesium, 1-Butyne, Dihydropyran, PPTS, HCl | Stoichiometric metal waste, use of volatile alkyne. |
| E-Factor | High | Significant contribution from solvents and byproducts.[8] |
| Process Mass Intensity (PMI) | High | Large mass of materials used per mass of product.[10] |
Experimental Workflow: Grignard-based Alkylation
Caption: Workflow for Grignard-based synthesis of 8-Dodecyn-1-ol.
Method 2: Catalytic Precision - The Sonogashira Coupling
The Sonogashira coupling is a highly efficient palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][11] For the synthesis of 8-dodecyn-1-ol, this would involve coupling a suitable terminal alkyne with a protected halo-alcohol.
Causality Behind Experimental Choices
This method is favored for its high yields, functional group tolerance, and the ability to be performed under relatively mild conditions. The palladium catalyst is crucial for the oxidative addition and reductive elimination steps of the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[12] An amine base is required to neutralize the hydrogen halide formed during the reaction and to act as a solvent or co-solvent. The choice of a copper-free protocol is driven by the desire to reduce heavy metal waste and avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11]
Experimental Protocol: Copper-Free Sonogashira Coupling
A mixture of 8-bromo-1-octanol, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable ligand (e.g., a phosphine), and a base (e.g., diisopropylamine) in a solvent such as toluene is prepared in a reaction vessel. The mixture is degassed and placed under an inert atmosphere. 1-Butyne is then bubbled through the solution or added as a condensed liquid, and the reaction is heated. Progress is monitored by gas chromatography (GC) or TLC. Upon completion, the reaction mixture is cooled, filtered to remove the amine salt, and the solvent is evaporated. The crude product is then purified by column chromatography.
Environmental Impact Assessment
The Sonogashira coupling offers several advantages over the Grignard method but also presents its own set of environmental challenges:
-
Catalyst Use: While catalytic amounts are used, palladium is a precious and toxic heavy metal.[13] The potential for metal leaching into the final product and the environmental impact of mining and disposal are significant concerns.
-
Copper Co-catalyst: In traditional Sonogashira reactions, the use of a copper co-catalyst adds to the heavy metal waste stream. Copper-free protocols are therefore a greener alternative.[11]
-
Solvent and Base: The use of organic solvents and amine bases contributes to the overall solvent waste and potential for air emissions. However, recent developments have focused on performing Sonogashira couplings in more benign solvents, including water.[14][15]
-
Ligands: The phosphine ligands often used can be toxic and air-sensitive.
-
Atom Economy: The atom economy is generally better than the Grignard route as a protecting group strategy may not always be necessary, depending on the specific substrates and conditions. However, the generation of a salt byproduct still occurs.
Quantitative Data Summary: Sonogashira Coupling
| Parameter | Value/Description | Environmental Consideration |
| Overall Yield | >80-95% (typical) | High efficiency. |
| Atom Economy | Moderate to High | Better than Grignard if protecting groups are avoided.[6] |
| Solvents | Toluene, Amines (e.g., Diisopropylamine) | Volatile organic compounds, though greener alternatives are being developed.[14][16] |
| Key Reagents | Palladium catalyst, Copper salt (optional), Phosphine ligand, Base | Use of precious and potentially toxic heavy metals.[13] |
| E-Factor | Moderate | Lower than Grignard due to higher yields and potentially fewer steps.[8] |
| Process Mass Intensity (PMI) | Moderate | Generally lower than the Grignard method.[10] |
Reaction Pathway: Sonogashira Coupling
Caption: Conceptual workflow for C-H activation synthesis of 8-Dodecyn-1-ol.
Comparative Analysis and Future Outlook
The choice of a synthetic method for 8-dodecyn-1-ol involves a trade-off between established reliability and the pursuit of greener, more sustainable processes.
| Feature | Grignard-based Alkylation | Sonogashira Coupling | Catalytic C-H Activation |
| Maturity | Well-established, reliable | Widely used, versatile | Emerging, rapidly developing |
| Atom Economy | Low | Moderate to High | Potentially Very High |
| Waste Profile | High (salts, solvents, protecting groups) | Moderate (catalyst, salts, solvents) | Potentially Low |
| Key Hazards | Flammable/peroxide-forming solvents, reactive reagents | Toxic heavy metal catalysts, amine bases | Precious metal catalysts, oxidants |
| Green Potential | Moderate (greener solvents, mechanochemistry) | High (copper-free, aqueous conditions) | Very High (direct, atom-economical) |
The Grignard-based alkylation remains a viable option, especially on a smaller scale, but its significant environmental drawbacks in terms of waste and hazardous solvent use make it less desirable for large-scale, sustainable production.
The Sonogashira coupling represents a significant improvement, offering higher yields and better atom economy. The development of copper-free and aqueous protocols further enhances its green credentials, making it a strong candidate for a more sustainable synthesis of 8-dodecyn-1-ol.
Catalytic C-H activation stands as the most forward-looking and potentially the greenest approach. While still facing challenges in terms of catalyst cost, the need for oxidants, and directing group dependency, its potential for unparalleled step- and atom-economy makes it a crucial area of ongoing research. As this technology matures, it is likely to become the preferred method for the sustainable synthesis of 8-dodecyn-1-ol and a wide range of other valuable molecules.
For researchers and drug development professionals, the selection of a synthetic route should be guided by a holistic assessment that considers not only the immediate synthetic goals but also the long-term environmental and economic sustainability of the process.
References
-
Aukrust, A., Rongved, P., & Skattebøl, L. (1985). The Synthesis of (Z)-8-Dodecen-1-ol and its Acetate, Pheromone Components of the Oriental Fruit Moth (Grapholita molesta). Acta Chemica Scandinavica, 39b, 267-272. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best? Green Chemistry, 4(6), 521-527. [Link]
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Jaydev Chemical Industries. (n.d.). 8-Dodecyn-1-ol. Retrieved from [Link]
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Li, C.-J. (2009). Cross-Dehydrogenative Coupling (CDC): A New Strategy for C-C Bond Formation. Accounts of Chemical Research, 42(2), 335-344. [Link]
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Oprean, R. (2005). A Practical Synthesis of (Z)- and (E)-8-Dodecene-1-yl Acetate, Components of Lepidoptera Insect Sex Pheromones. Revista de Chimie, 56(5), 503-506. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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PubChem. (n.d.). 8-Dodecen-1-ol, (8Z)-. Retrieved from [Link]
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Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]
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Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition in English, 34(3), 259-281. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
